2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Description
Properties
Molecular Formula |
C12H12FNO3 |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H12FNO3/c1-6-7(4-12(15)16)8-3-11(17-2)9(13)5-10(8)14-6/h3,5,14H,4H2,1-2H3,(H,15,16) |
InChI Key |
BZUULVMJZUZFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization: The introduction of the fluoro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be achieved using methanol in the presence of a strong acid.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-fluorobenzenesulfonimide (NFSI), methanol (CH₃OH), acetyl chloride (CH₃COCl)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced indole derivatives
Substitution: Fluoro, methoxy, and acetic acid derivatives
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
1. Medicinal Chemistry
- Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties. It may inhibit enzymes linked to cancer progression and inflammation, making it a candidate for drug development aimed at treating these conditions.
- Drug Design : Serves as a building block for synthesizing more complex indole derivatives, which can lead to the discovery of new therapeutic agents.
2. Biological Research
- Modulation of Biological Pathways : Used as a probe to study indole-based signaling pathways, helping researchers understand the role of indole derivatives in cellular processes.
- Cellular Studies : Its effects on cell signaling pathways and gene expression are under investigation, contributing to the understanding of its mechanism in cellular metabolism.
3. Agrochemicals
- Development of Agrochemicals : Explored for potential use in formulating agrochemicals due to its biological activity, which may enhance plant growth or resistance to pests.
Case Studies and Research Findings
Several studies have investigated the efficacy and applications of this compound:
- Anticancer Activity Study :
-
Inflammation Modulation :
- Research indicated that the compound could reduce levels of pro-inflammatory cytokines in vitro, highlighting its potential use in treating inflammatory diseases. The results showed a dose-dependent decrease in cytokine production when cells were treated with varying concentrations of the compound .
-
Synthesis and Characterization :
- The synthesis routes for 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid have been optimized in laboratory settings, leading to improved yields and purity. This advancement facilitates further research into its biological properties and applications.
Summary
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid is a promising compound with diverse applications in medicinal chemistry, biological research, and agrochemical development. Its mechanisms of action involve enzyme inhibition and receptor modulation, making it a valuable candidate for further study in therapeutic contexts. Ongoing research continues to uncover its full potential and efficacy across various fields.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anti-inflammatory and anticancer properties; building block for drug design |
| Biological Research | Study of signaling pathways; effects on gene expression |
| Agrochemicals | Potential use in enhancing plant growth or pest resistance |
Mechanism of Action
The mechanism of action of 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and pharmacological implications:
Key Observations:
- Fluorine Substitution: The 6-fluoro group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs like 2-(6-methyl-1H-indol-3-yl)acetic acid .
- 4-Chlorobenzoyl Group : Indomethacin derivatives (e.g., CF3-indomethacin) retain strong COX inhibition due to this group, which is absent in the target compound, likely reducing its anti-inflammatory potency .
- Ester Derivatives : Methyl esters (e.g., ) are often prodrugs, requiring hydrolysis to the active carboxylic acid form .
Biological Activity
2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, characterized by its unique structural features including a fluoro group, a methoxy group, and an acetic acid moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₃FNO₂
- Molecular Weight : Approximately 237.23 g/mol
- Structure : The compound's structure contributes to its unique chemical properties and biological activities, differentiating it from other indole derivatives.
Biological Activities
Research indicates that 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression. For instance, it has shown potential in modulating pathways associated with tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Neuroprotective Properties : Some studies have indicated that indole derivatives can provide neuroprotection, potentially making this compound relevant in the context of neurodegenerative diseases.
Case Studies
Recent research has explored the effects of 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid in various biological assays:
-
In Vitro Anticancer Studies :
- In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound demonstrated significant cytotoxicity compared to control groups. The mechanism of action appears to involve apoptosis induction through caspase activation.
-
Inflammation Model :
- In carrageenan-induced paw edema models, the compound effectively reduced inflammation markers, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection Assays :
- In models assessing neuroprotective effects, the compound showed promise in reducing oxidative stress markers, suggesting potential applications in treating neurodegenerative conditions.
Comparative Analysis
The following table summarizes the biological activities of 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid compared to related compounds:
The proposed mechanisms through which 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : Potential interactions with specific receptors could modulate cellular signaling pathways relevant to cancer and inflammation.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for assessing its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-fluoro-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : Start with 6-fluoro-5-methoxy-2-methylindole as the core scaffold. Acetylation at the 3-position can be achieved via Friedel-Crafts alkylation using bromoacetic acid or a protected derivative (e.g., ethyl bromoacetate) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis hydrolysis (acidic or basic conditions) yields the free acetic acid moiety. Reaction optimization should focus on temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize yield .
- Key Considerations : Monitor byproducts such as over-alkylated derivatives using TLC or HPLC. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
HPLC : Use a C18 column with UV detection (λ = 254–280 nm) and mobile phase gradients (acetonitrile/water with 0.1% TFA) to assess purity (>95% target peak area) .
NMR : Confirm substituent positions via ¹H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, indole H-2 proton at δ 7.1–7.3 ppm) and ¹³C NMR (carboxylic acid carbonyl at δ 170–175 ppm) .
Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion [M-H]⁻ (calculated for C₁₂H₁₁FNO₃: 260.08 g/mol) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : While GHS classification data is unavailable for the exact compound, analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) suggest moderate toxicity. Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from fluorine and methoxy substituents?
- Case Study : The electron-withdrawing fluorine at C6 and electron-donating methoxy at C5 may cause unexpected shifts in NMR or IR spectra. For example:
- ¹H NMR : Fluorine’s deshielding effect may split neighboring proton signals (e.g., H-4 and H-7). Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
- IR : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) may overlap with indole N-H; deuterated solvents (DMSO-d6) can mitigate this .
- Troubleshooting : Compare experimental data with computational predictions (DFT calculations) to validate assignments .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Approach :
pH Adjustment : The carboxylic acid group (pKa ~4.5) allows salt formation in basic buffers (e.g., sodium phosphate pH 7.4).
Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
Prodrug Design : Synthesize methyl or ethyl esters for improved membrane permeability, followed by intracellular esterase-mediated hydrolysis .
Q. How can computational modeling predict the compound’s biological targets?
- Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against indole-targeted receptors (e.g., serotonin receptors, COX-2). Focus on the acetic acid moiety’s electrostatic interactions with catalytic residues.
QSAR Analysis : Correlate substituent effects (fluoro, methoxy) with predicted logP and bioavailability .
- Validation : Cross-reference with known indole derivatives (e.g., 5-methoxy-2-methyl-3-indoleacetic acid analogs in anti-inflammatory studies) .
Q. What stability studies are required for long-term storage in biological matrices?
- Protocol :
- Thermal Stability : Accelerated degradation studies (40°C, 75% RH) over 4 weeks, with HPLC monitoring for decomposition products (e.g., decarboxylation or demethylation).
- Photostability : Expose to UV light (320–400 nm) to assess indole ring oxidation. Use amber vials for light-sensitive storage .
Methodological Notes
- Synthesis Contradictions : Ethyl ester intermediates (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) may hydrolyze unevenly; optimize reaction time and acid concentration to avoid side products .
- Analytical Cross-Validation : Discrepancies between theoretical and observed mass spectra (e.g., isotopic patterns due to fluorine) require high-resolution MS (HRMS) for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
